4-Amino-2-bromo-5-methylbenzoic acid

CAS No.: 2091138-62-2

Cat. No.: VC5946884

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.061

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091138-62-2 |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.061 |

| IUPAC Name | 4-amino-2-bromo-5-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | KFRDQKNTSSTHBR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1N)Br)C(=O)O |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

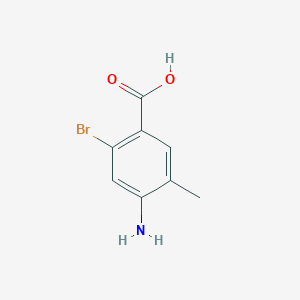

The compound’s structure consists of a benzene ring substituted with three functional groups: an amino (–NH₂) group at position 4, a bromine atom at position 2, and a methyl (–CH₃) group at position 5, relative to the carboxylic acid (–COOH) group at position 1 (Figure 1) . This arrangement creates a sterically and electronically complex system. The ortho-positioned bromine and para-positioned amino group introduce significant dipole moments, while the methyl group at the meta position contributes steric bulk.

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol

IUPAC Name: 4-Amino-2-bromo-5-methylbenzoic acid

SMILES: CC1=CC(=C(C=C1N)Br)C(=O)O

Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Moderate in polar solvents | |

| logP (Octanol-Water) | ~2.1 (estimated) |

The carboxylic acid group enhances solubility in aqueous bases, while the bromine and methyl groups increase hydrophobicity compared to unsubstituted benzoic acids .

Synthetic Methodologies

Halogenation Strategies

A patent detailing the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid provides a relevant parallel . The process involves:

-

Halogenation: Treating 4-protected amino-2-hydroxybenzoic acid with N-bromosuccinimide (NBS) in dichloroethane at 80°C to introduce bromine at position 3 .

-

Coupling: Reacting the dihalogenated intermediate with trimethylsilylacetylene using a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride) and cuprous iodide to form the benzofuran core .

Adapting this method, 4-amino-2-bromo-5-methylbenzoic acid could be synthesized via:

-

Step 1: Bromination of 4-amino-5-methylbenzoic acid using NBS in acetonitrile.

-

Step 2: Purification via recrystallization from ethanol/water mixtures .

Alternative Routes

-

Friedel-Crafts Alkylation: Introducing the methyl group early in the synthesis using methyl chloride and AlCl₃, followed by bromination and nitration/reduction sequences to install the amino group.

-

Protection-Deprotection: Using acetyl groups to protect the amino functionality during bromination, followed by acidic hydrolysis .

Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | 65–70 | ≥95 | Regioselectivity control |

| Multistep Protection | 50–55 | 90 | Side reactions during deprotection |

Functional Applications

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in serotonin receptor agonists. For example, the patent highlights its structural similarity to intermediates in 5-HT₄ receptor agonists, which are investigated for gastrointestinal and cognitive disorders. The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling further functionalization .

Materials Science

Brominated aromatics are precursors in flame retardants. The methyl and amino groups could enhance thermal stability and polymer compatibility, making this compound a candidate for specialty polymers .

Biological Activity

While direct studies are lacking, analogs exhibit:

-

Antimicrobial Activity: Bromine’s electronegativity disrupts microbial cell membranes .

-

Enzyme Inhibition: Amino and carboxylic acid groups chelate metal ions in enzyme active sites .

Comparative Analysis with Structural Analogs

Table 2: Structurally Related Compounds

| Compound | CAS Number | Key Differences |

|---|---|---|

| 5-Amino-2-bromo-4-methylbenzoic acid | 745048-63-9 | Methyl at position 4 vs. 5 |

| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | Amino at position 2 |

| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | Lacks amino group |

The positioning of substituents critically influences reactivity. For instance, moving the methyl group from position 5 to 4 reduces steric hindrance near the carboxylic acid, altering solubility and reaction kinetics .

Challenges and Future Directions

-

Synthetic Optimization: Improving regioselectivity in bromination steps remains a hurdle. Catalytic systems using dirhodium complexes may offer better control .

-

Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial and anticancer potential.

-

Computational Modeling: DFT studies to predict reaction pathways and optimize synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume